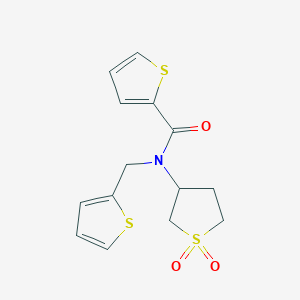![molecular formula C25H32N2O6 B12140561 1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-[(5-meth yl(2-furyl))carbonyl]-3-pyrrolin-2-one](/img/structure/B12140561.png)
1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-[(5-meth yl(2-furyl))carbonyl]-3-pyrrolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-[(5-methyl(2-furyl))carbonyl]-3-pyrrolin-2-one is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-[(5-methyl(2-furyl))carbonyl]-3-pyrrolin-2-one involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically involves the following steps:
Formation of the Pyrrolin-2-one Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolin-2-one core.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.
Addition of the Hydroxy Group: The hydroxy group is typically introduced through oxidation reactions.
Attachment of the Methoxy and Propoxyphenyl Groups: These groups are added through electrophilic aromatic substitution reactions.
Incorporation of the Furyl Carbonyl Group: This step involves the addition of the furyl carbonyl group through acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-[(5-methyl(2-furyl))carbonyl]-3-pyrrolin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Acylation: The compound can undergo acylation reactions to introduce new acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Acylation: Acyl chlorides and anhydrides are commonly used reagents for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
科学的研究の応用
1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-[(5-methyl(2-furyl))carbonyl]-3-pyrrolin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-[(5-methyl(2-furyl))carbonyl]-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating their activity.
Signal Transduction Pathways: The compound may affect intracellular signaling pathways, leading to changes in cellular function.
類似化合物との比較
1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-[(5-methyl(2-furyl))carbonyl]-3-pyrrolin-2-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-4-[(5-methyl(2-furyl))carbonyl]-3-pyrrolin-2-one: Lacks the propoxy group.
1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(3-propoxyphenyl)-4-[(5-methyl(2-furyl))carbonyl]-3-pyrrolin-2-one: Lacks the methoxy group.
1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-[(2-furyl))carbonyl]-3-pyrrolin-2-one: Lacks the methyl group on the furyl ring.
These comparisons highlight the unique combination of functional groups in 1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-[(5-methyl(2-furyl))carbonyl]-3-pyrrolin-2-one, which may contribute to its distinct chemical and biological properties.
特性
分子式 |
C25H32N2O6 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC名 |
1-[3-(dimethylamino)propyl]-4-hydroxy-2-(3-methoxy-4-propoxyphenyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H32N2O6/c1-6-14-32-18-11-9-17(15-20(18)31-5)22-21(23(28)19-10-8-16(2)33-19)24(29)25(30)27(22)13-7-12-26(3)4/h8-11,15,22,29H,6-7,12-14H2,1-5H3 |
InChIキー |
VHGIFZIMKCAMAC-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=CC=C(O3)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-1-[3-(dimethylamino)propyl]-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}-5-phenylpyrrolidine-2,3-dione](/img/structure/B12140494.png)
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B12140496.png)
![2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphen yl)acetamide](/img/structure/B12140502.png)

![N-(3-fluoro-4-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12140511.png)
![2-(diethylamino)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12140514.png)
![N-[bis(4-fluorophenyl)methylidene]-1,1,1-triphenylmethanamine](/img/structure/B12140521.png)

![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12140534.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12140540.png)
![9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12140545.png)
![4-{2-[4-Amino-5-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide](/img/structure/B12140547.png)
![2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)aceta mide](/img/structure/B12140564.png)
![3-[(3-Bromophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12140566.png)
